molecular formula C8H8N4S B13867177 5-(Pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine

5-(Pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13867177
M. Wt: 192.24 g/mol
InChI Key: LHQSUBRAERIAOM-UHFFFAOYSA-N
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Description

5-(Pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-pyridylmethylamine with thiocarbohydrazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the pyridine and thiadiazole moieties enhances its potential for various applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4S/c9-8-12-11-7(13-8)5-6-3-1-2-4-10-6/h1-4H,5H2,(H2,9,12)

InChI Key

LHQSUBRAERIAOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NN=C(S2)N

Origin of Product

United States

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